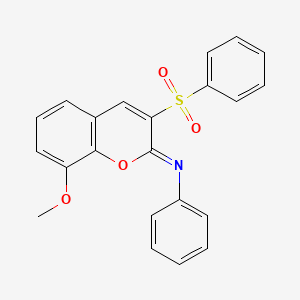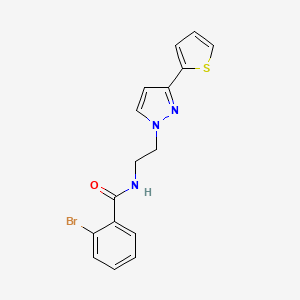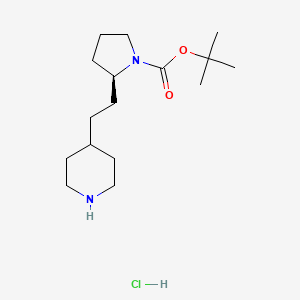
(Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of chromene derivatives and has been synthesized using different methods. In
作用机制
The mechanism of action of (Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway. The compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. The compound has potent anticancer activity and induces apoptosis in cancer cells. The compound also inhibits the migration and invasion of cancer cells. In addition, this compound has been used to develop fluorescent probes for bioimaging.
实验室实验的优点和局限性
One of the advantages of (Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline is its potent anticancer activity. The compound has been shown to be effective against various cancer cell lines, making it a potential candidate for cancer treatment. Another advantage is the development of fluorescent probes for bioimaging. The compound has a high fluorescence quantum yield and can be easily conjugated with biomolecules.
One of the limitations of this compound is its relatively low solubility in water. This can make it challenging to use in aqueous solutions. Another limitation is the lack of comprehensive studies on the toxicity and safety of the compound.
未来方向
There are several potential future directions for (Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline. One area of research is the development of more effective cancer treatments using this compound. Studies could focus on optimizing the dose and delivery methods of the compound to improve its efficacy.
Another area of research is the development of new fluorescent probes for bioimaging. This compound could be used as a starting point to develop new probes with improved properties such as higher brightness and longer wavelengths.
Finally, more comprehensive studies on the toxicity and safety of this compound are needed. These studies could help to determine the potential risks and limitations of using this compound in various applications.
Conclusion:
This compound is a chemical compound that has shown significant potential in scientific research. The compound has been synthesized using different methods and has been studied for its potential applications in cancer treatment and bioimaging. The compound has potent anticancer activity and induces apoptosis in cancer cells. However, more comprehensive studies on the toxicity and safety of the compound are needed. Overall, this compound is a promising compound that could have significant applications in various fields.
合成方法
(Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline has been synthesized using various methods. One of the commonly used methods is the Knoevenagel condensation reaction. This method involves the reaction of 8-methoxy-2H-chromen-2-one and 4-amino-N-phenylbenzenesulfonamide in the presence of a base catalyst such as piperidine or pyridine. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions.
科学研究应用
(Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline has been studied for its potential applications in various fields. One of the significant research areas is cancer treatment. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway.
Another area of research is the development of fluorescent probes for bioimaging. This compound has been used to develop fluorescent probes for imaging of cancer cells and other biological targets. The compound has a high fluorescence quantum yield and can be easily conjugated with biomolecules such as proteins and peptides.
属性
IUPAC Name |
3-(benzenesulfonyl)-8-methoxy-N-phenylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c1-26-19-14-8-9-16-15-20(28(24,25)18-12-6-3-7-13-18)22(27-21(16)19)23-17-10-4-2-5-11-17/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKVZBAJWJOLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC=C3)C(=C2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[1-(methylamino)ethyl]phenyl}benzamide](/img/structure/B2940027.png)
![(E)-4-(Dimethylamino)-N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-enamide](/img/structure/B2940029.png)
![N-(3-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2940030.png)


![[1-(Aminomethyl)cyclohexyl]methanol hydrochloride](/img/structure/B2940035.png)
![3,4-dimethoxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2940037.png)
![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2940039.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2940044.png)
![Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2940045.png)


![4-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarbonitrile](/img/structure/B2940048.png)